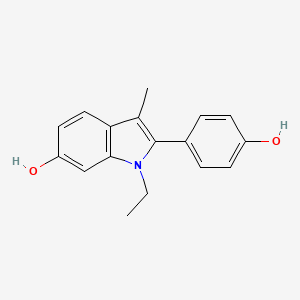
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are widely studied for their pharmacological properties. This particular compound is characterized by its unique structure, which includes an indole core substituted with ethyl, hydroxyphenyl, and methyl groups.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol can be achieved through several synthetic routes. One common method involves the one-pot three-component reaction of an aldehyde, malononitrile or ethyl cyanoacetate, and indole in the presence of a catalyst such as [bmim]HSO4 in ethanol under reflux conditions . This method is efficient and provides a high yield of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Analyse Chemischer Reaktionen
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for oxidation and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Industry: It is used in the production of dyes, sanitizers, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or transcription factors involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-6-ol can be compared with other similar compounds, such as:
- 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
- 1-Ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-indol-4-ol
These compounds share a similar indole core structure but differ in the position of the hydroxy group. The unique positioning of the hydroxy group in this compound may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
86111-15-1 |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
1-ethyl-2-(4-hydroxyphenyl)-3-methylindol-6-ol |
InChI |
InChI=1S/C17H17NO2/c1-3-18-16-10-14(20)8-9-15(16)11(2)17(18)12-4-6-13(19)7-5-12/h4-10,19-20H,3H2,1-2H3 |
InChI-Schlüssel |
NZOXLJHRDLTJCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=CC(=C2)O)C(=C1C3=CC=C(C=C3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


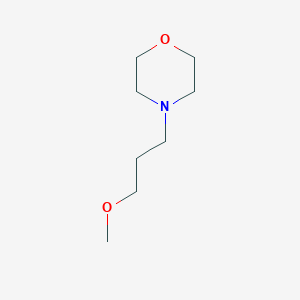
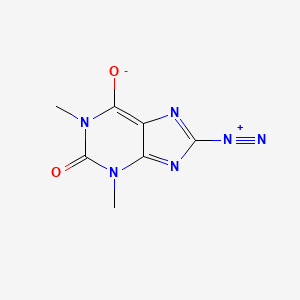

![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
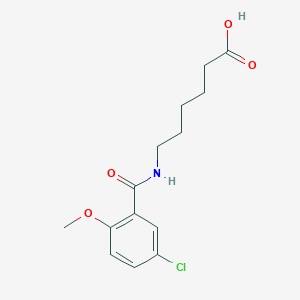
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
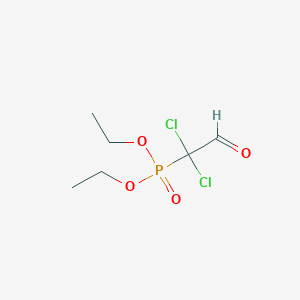
![Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate](/img/structure/B14414013.png)
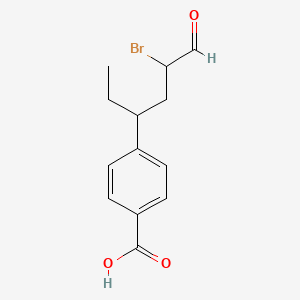
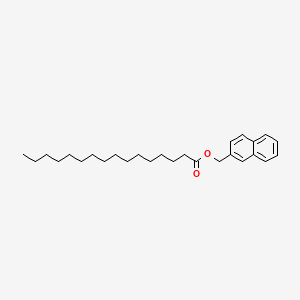
![6H-imidazo[4,5-e][2,1]benzoxazole](/img/structure/B14414039.png)


![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)
